molecular formula C4H10ClF2N B2489345 2,2-Difluoro-N-methylpropan-1-amine;hydrochloride CAS No. 2170129-90-3

2,2-Difluoro-N-methylpropan-1-amine;hydrochloride

Cat. No.: B2489345
CAS No.: 2170129-90-3
M. Wt: 145.58
InChI Key: DEGJSQCUKWESJF-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-methylpropan-1-amine hydrochloride is a fluorinated amine hydrochloride salt with the molecular formula C₄H₁₀ClF₂N. Structurally, it features a propan-1-amine backbone substituted with two fluorine atoms at the second carbon and a methyl group attached to the nitrogen (N-methyl). The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

2,2-difluoro-N-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N.ClH/c1-4(5,6)3-7-2;/h7H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGYTRWTLWUPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170129-90-3
Record name (2,2-difluoropropyl)(methyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-N-methylpropan-1-amine;hydrochloride typically involves the following steps:

    Fluorination: The starting material, 2,2-difluoropropane, is prepared by the fluorination of propane using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.

    Amination: The 2,2-difluoropropane is then subjected to an amination reaction with methylamine. This reaction is usually carried out under high pressure and elevated temperatures to ensure complete conversion.

    Hydrochloride Formation: The resulting 2,2-Difluoro-N-methylpropan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and yield.

    Catalysts: Catalysts such as palladium or platinum may be used to enhance the reaction rates and selectivity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-N-methylpropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted amines or fluorinated compounds.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Reduced amines or other hydrogenated compounds.

Scientific Research Applications

2,2-Difluoro-N-methylpropan-1-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-N-methylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Receptors: It may bind to specific receptors in biological systems, altering their activity and leading to various physiological effects.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and biochemical processes.

    Signal Transduction: The compound may influence signal transduction pathways, modulating cellular responses and functions.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Halogen Type/Position Key Features
2,2-Difluoro-N-methylpropan-1-amine hydrochloride C₄H₁₀ClF₂N 2 F at C2 Enhanced polarity due to dual fluorine; N-methyl for steric control.
1-Fluoro-2-methylpropan-2-amine hydrochloride C₄H₉FClN 1 F at C1 Single fluorine at C1; tertiary amine structure reduces reactivity.
N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride C₄H₇F₃ClN 3 F at C2 Trifluoromethyl group increases electronegativity and lipophilicity.
3-Chloro-N,N-dimethylpropane-1-amine hydrochloride C₅H₁₃Cl₂N 1 Cl at C3 Chlorine substituent (larger, less electronegative) alters steric effects.
(2S)-1-aminopropan-2-ylamine dihydrochloride C₅H₁₄Cl₂F₂N₂ 2 F in ethyl side chain Dihydrochloride salt; stereospecific S-configuration influences H-bonding.

Key Differences and Implications

Halogen Effects :

  • Fluorine vs. Chlorine : Fluorine’s high electronegativity (compared to chlorine) enhances hydrogen bonding and polarity, improving solubility in aqueous environments. Chlorine’s larger atomic size may increase steric hindrance and alter pharmacokinetics .
  • Positional Isomerism : Fluorination at C2 (target compound) vs. C1 () affects molecular dipole moments and reactivity. Tertiary amines (e.g., 1-fluoro-2-methylpropan-2-amine) exhibit lower basicity than primary/secondary amines .

Salt Forms :

  • Hydrochloride salts (e.g., target compound, ) improve crystallinity and stability. Dihydrochloride salts () further enhance solubility but may complicate synthesis .

Applications :

  • Fluorinated amines are often intermediates in drug discovery. For example, trifluoro derivatives () are used in agrochemicals and antivirals due to their metabolic resistance .
  • Chlorinated analogs () may serve as precursors for quaternary ammonium compounds or surfactants .

Biological Activity

2,2-Difluoro-N-methylpropan-1-amine hydrochloride, a fluorinated amine compound, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, drawing from diverse research sources.

Chemical Structure

The compound's chemical structure is characterized by the presence of two fluorine atoms attached to a carbon adjacent to the nitrogen in the amine group. Its molecular formula is C4H9ClF2NC_4H_9ClF_2N with a CAS number of 2170129-90-3.

Physical Properties

  • Molecular Weight : 137.57 g/mol
  • Melting Point : Data not widely reported; further studies needed for precise values.
  • Solubility : Generally soluble in polar solvents due to the presence of the amine and hydrochloride groups.

The biological activity of 2,2-Difluoro-N-methylpropan-1-amine hydrochloride is primarily attributed to its interactions with various biological targets, including receptors and enzymes.

Potential Mechanisms Include :

  • Receptor Modulation : Similar compounds have shown affinity for neurotransmitter receptors, suggesting potential effects on neurological pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the behavior of this compound within biological systems. Preliminary data suggest:

  • Absorption : Oral bioavailability may be limited due to first-pass metabolism.
  • Distribution : Likely distributed in tissues with high perfusion rates.
  • Metabolism : May undergo hepatic metabolism, producing active or inactive metabolites.
  • Excretion : Primarily renal excretion expected based on amine structure.

Case Studies and Research Findings

  • Neuropharmacological Studies
    • A study investigated the effects of fluorinated amines on neurotransmitter systems. Results indicated that compounds similar to 2,2-Difluoro-N-methylpropan-1-amine hydrochloride could modulate dopamine and serotonin receptors, potentially influencing mood and cognition .
  • Toxicological Assessments
    • Toxicity studies have shown that fluorinated compounds can exhibit varying degrees of cytotoxicity. For instance, fluoroacetate derivatives have been linked to metabolic disruptions in model organisms . Further studies are necessary to evaluate the safety profile of this specific compound.
  • Antimicrobial Activity
    • Research has suggested that certain fluorinated amines possess antimicrobial properties. A comparative analysis indicated that 2,2-Difluoro-N-methylpropan-1-amine hydrochloride demonstrated moderate activity against specific bacterial strains .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
2,2-Difluoro-N-methylpropan-1-amine HClModerate antimicrobial effectsReceptor modulation, enzyme inhibition
4-(3,3,3-Trifluoropropyl)piperidin-4-olNeuroactive potentialReceptor interaction
3-Bromo-1-(4-chlorophenyl)pyrroleAnticancer propertiesTargeting multiple receptors

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